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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Fluoro-4-methylbenzonitrile (C₈H₆FN), a key intermediate in various chemical syntheses.

Due to the limited availability of public experimental spectra for this specific compound, this

document presents predicted data based on established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS),

supported by data from analogous compounds. This guide also outlines standardized

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Fluoro-4-
methylbenzonitrile. These predictions are derived from the analysis of substituent effects on

the benzonitrile core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.5 - 7.6 dd
J(H,H) ≈ 8.5,

J(H,F) ≈ 5.5
1H H-6

~7.1 - 7.2 d J(H,H) ≈ 8.5 1H H-5

~7.0 - 7.1 d J(H,F) ≈ 8.0 1H H-3

~2.4 s - 3H -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Coupling (J, Hz) Assignment

~163 (d) ¹J(C,F) ≈ 250 C-2

~142 (d) ⁴J(C,F) ≈ 3 C-4

~134 - C-6

~128 (d) ³J(C,F) ≈ 8 C-5

~117 (d) ²J(C,F) ≈ 20 C-3

~116 - -C≡N

~105 (d) ²J(C,F) ≈ 15 C-1

~21 - -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2925 Medium-Weak Aliphatic C-H stretch (-CH₃)

~2230 Strong C≡N stretch

~1610, 1500, 1450 Medium-Strong Aromatic C=C ring stretch

~1250 Strong C-F stretch

~850-800 Strong
C-H out-of-plane bend

(trisubstituted)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Abundance Assignment

135 High [M]⁺ (Molecular Ion)

134 Moderate [M-H]⁺

116 Low
[M-F]⁺ (unlikely) or [M-H-

HCN]⁺

108 Moderate [M-HCN]⁺

91 Low [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. Instrument parameters may require optimization for specific samples and

equipment.

NMR Spectroscopy
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A solution of 2-Fluoro-4-methylbenzonitrile (approximately 10-20 mg for ¹H NMR, 50-100 mg

for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) and

transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 or 500 MHz NMR

spectrometer.

Sample Preparation Data Acquisition
Data Processing

Weigh Sample Dissolve in
Deuterated Solvent
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NMR Tube

Insert into
Spectrometer Lock & Shim Acquire Spectrum Fourier Transform Phase Correction Baseline Correction Integration & 
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Sample Introduction
(e.g., GC or Direct Probe)

Ionization
(Electron Ionization)

Mass Analysis
(Mass Analyzer)
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Mass Spectrum
(Data System)
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluoro-4-
methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033328#spectroscopic-data-for-2-fluoro-4-
methylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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